Product packaging for 5,7-Dimethyltetrazolo[1,5-a]pyrimidine(Cat. No.:CAS No. 3210-44-4)

5,7-Dimethyltetrazolo[1,5-a]pyrimidine

Cat. No.: B3051214
CAS No.: 3210-44-4
M. Wt: 149.15 g/mol
InChI Key: PVVGAZYPSGZTKH-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Contemporary Chemical Synthesis

Fused heterocyclic compounds, particularly those containing nitrogen, represent a cornerstone of modern medicinal chemistry and materials science. mdpi.com These molecules, characterized by the fusion of two or more cyclic structures where at least one ring contains a heteroatom like nitrogen, are prevalent in a vast array of biologically active compounds. mdpi.com Approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic scaffold. mdpi.commdpi.com Their significance stems from their rigid, three-dimensional structures which provide a versatile framework for introducing diverse functional groups, enabling precise interactions with biological targets such as enzymes and receptors. researchgate.net

The presence of nitrogen and other heteroatoms within these fused rings allows for hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding affinity. mdpi.com These structural motifs are found in numerous natural products, including alkaloids and vitamins, as well as a multitude of synthetic pharmaceuticals used to treat a wide spectrum of diseases. mdpi.com Consequently, the development of novel synthetic methodologies for creating functionalized fused heterocycles remains a highly active and important area of contemporary chemical research.

Overview of Tetrazolopyrimidine Scaffold Research

Among the diverse families of fused nitrogen heterocycles, the tetrazolo[1,5-a]pyrimidine (B1219648) system has garnered considerable attention from researchers. beilstein-archives.org This scaffold consists of a pyrimidine (B1678525) ring fused with a tetrazole ring. First reported in the mid-20th century, these compounds are noted for their interesting chemical properties and significant biological potential. beilstein-archives.org Derivatives of this scaffold have been investigated for a range of bioactivities, including antimicrobial, antioxidant, and antitumor effects. nih.gov

A defining characteristic of the tetrazolo[1,5-a]pyrimidine system is its existence in a dynamic tautomeric equilibrium with its 2-azidopyrimidine (B1655621) isomer. beilstein-archives.orgnih.govnih.gov This azide-tetrazole equilibrium is a fascinating and complex phenomenon influenced by several factors, including the nature of substituents on the ring, solvent polarity, and temperature. nih.govproquest.com For instance, increasing solvent polarity tends to favor the tetrazole form. nih.govproquest.com This equilibrium is of great interest from both a chemical reactivity and pharmacological standpoint, as the two forms possess different physical and chemical properties. beilstein-archives.org The azide (B81097) form, for example, can undergo characteristic reactions like copper-catalyzed cycloadditions ("click chemistry") and Staudinger reactions, providing a pathway to further functionalize the pyrimidine core. beilstein-archives.orgproquest.com

Synthetic routes to the tetrazolo[1,5-a]pyrimidine core often involve the cyclocondensation of 5-aminotetrazole (B145819) with various 1,3-dicarbonyl compounds or their equivalents, such as β-enaminones. nih.govnih.gov The regiochemistry of these reactions—determining whether substituents are placed at the 5- or 7-position—is highly dependent on the electronic properties of the substituents on the dicarbonyl precursor. nih.govnih.gov

Specific Focus on 5,7-Dimethyltetrazolo[1,5-a]pyrimidine within Tetrazolopyrimidine Chemistry

Within the broader class of tetrazolopyrimidines, this compound serves as a fundamental representative of the scaffold. Research has detailed its formation, typically as a side-product, during multicomponent reactions aimed at synthesizing more complex derivatives.

One documented synthesis involves the three-component reaction of 5-aminotetrazole, an aromatic aldehyde, and acetylacetone (B45752) under solvent-free and catalyst-free conditions at elevated temperatures (150–160°C). While the main products are (E)-5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines, this compound is formed concurrently. It can also be synthesized directly by the fusion of 5-aminotetrazole with acetylacetone.

The characterization of this compound has been established through various analytical techniques, providing precise data on its molecular structure and properties. These findings are crucial for understanding the fundamental chemistry of the tetrazolo[1,5-a]pyrimidine ring system and serve as a reference for the development of more complex, substituted analogues.

Research Findings for this compound

The following tables summarize the key experimental data reported for the compound.

Table 1: Physicochemical and Analytical Data

PropertyValue
Molecular FormulaC₆H₇N₅
Molecular Weight149.07 g/mol
Elemental Analysis
% Carbon (Calculated)48.27%
% Hydrogen (Calculated)4.69%
% Nitrogen (Calculated)46.93%
% Carbon (Found)48.25%
% Hydrogen (Found)4.71%
% Nitrogen (Found)46.89%

Table 2: Spectroscopic Data

TechniqueObserved Signals and Interpretation
Infrared (IR) Spectroscopy Absorption bands in the range of 1616–1624 cm⁻¹, characteristic of C=C and C=N stretching vibrations.
¹H NMR Spectroscopy (DMSO-d₆) δ 2.68 (s, 3H, CH₃)
δ 2.87 (s, 3H, CH₃)
δ 7.36 (m, 1H, CH)
Crystal Structure A single crystal suitable for X-ray diffraction analysis has been obtained, confirming the planar bicyclic tetrazolopyrimidine system. The bond lengths and angles are within typical values, with a slight distortion noted in the angle adjacent to a methyl group, a characteristic also observed in other alkyl-substituted tetrazolopyrimidines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5 B3051214 5,7-Dimethyltetrazolo[1,5-a]pyrimidine CAS No. 3210-44-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyltetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-4-3-5(2)11-6(7-4)8-9-10-11/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVGAZYPSGZTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=NN12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281646
Record name 5,7-Dimethyltetrazolo[1,5-a]pyrimidine
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Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3210-44-4
Record name NSC22354
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Record name 5,7-Dimethyltetrazolo[1,5-a]pyrimidine
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Record name 3210-44-4
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Elucidation of Reaction Mechanisms and Pathways

Mechanistic Studies of Tetrazolo[1,5-a]pyrimidine (B1219648) Formation

The synthesis of the 5,7-Dimethyltetrazolo[1,5-a]pyrimidine scaffold is primarily achieved through the cyclocondensation reaction between a binucleophilic 5-aminotetrazole (B145819) and a bielectrophilic 1,3-dicarbonyl compound, specifically acetylacetone (B45752) (2,4-pentanedione) for the dimethyl derivative. researchgate.net This reaction represents a [3+3] cyclization strategy, where 5-aminotetrazole provides a three-atom N-C-N fragment and acetylacetone provides a three-carbon C-C-C fragment.

The proposed mechanism commences with the nucleophilic attack of the exocyclic amino group of 5-aminotetrazole on one of the carbonyl carbons of acetylacetone. This is followed by a dehydration step to form a Schiff base or enamine intermediate. The subsequent step involves an intramolecular cyclization, where the N-1 atom of the tetrazole ring attacks the second carbonyl group of the acetylacetone moiety. A final dehydration step then leads to the formation of the aromatic pyrimidine (B1678525) ring, yielding the fused this compound bicyclic system. The reaction pathway is outlined below:

Nucleophilic Attack: The amino group of 5-aminotetrazole attacks a carbonyl group of acetylacetone.

Dehydration: Elimination of a water molecule forms an enamine intermediate.

Intramolecular Cyclization: The tetrazole ring nitrogen attacks the remaining carbonyl group.

Final Dehydration: A second water molecule is eliminated to form the stable, fused aromatic ring system.

In some cases, this compound has also been observed as a side-product in three-component reactions involving 5-aminotetrazole, aromatic aldehydes, and acetylacetone under solvent-free conditions. researchgate.net

Investigation of Tautomeric Equilibria (Tetrazole-Azide Tautomerism)

A crucial aspect of the chemistry of tetrazolo[1,5-a]pyrimidines is the existence of a ring-chain tautomerism, specifically the tetrazole-azide equilibrium. beilstein-archives.org In this equilibrium, the fused tetrazole ring can open to form an isomeric 2-azidopyrimidine (B1655621) structure. For this compound, this equilibrium exists with 2-azido-4,6-dimethylpyrimidine.

Tetrazole-Azide Tautomerism
Figure 1: Tautomeric equilibrium between this compound and 2-azido-4,6-dimethylpyrimidine.

The position of this equilibrium is highly dependent on several factors, including the nature of the substituents on the pyrimidine ring, the solvent, and the physical state (solid vs. solution). researchgate.netnih.gov For tetrazolo[1,5-a]pyrimidines substituted with alkyl groups, such as the 5,7-dimethyl derivative, studies have shown that a mixture of both the tetrazole and the 2-azido tautomers can exist in solution. beilstein-archives.org

The equilibrium is of significant pharmacological interest, as the two tautomers present different chemical properties and potential biological interactions. beilstein-archives.org The presence of the azide (B81097) form in solution is confirmed by its ability to undergo characteristic azide reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, to form triazoles. beilstein-archives.org The proportion of the tetrazole isomer generally increases with the increasing dielectric constant of the solvent. nih.gov Advanced analytical techniques, such as 15N NMR spectroscopy, have proven to be effective diagnostic tools for the direct structural determination of both tetrazole isomers and the azide form in solution, providing a simple and efficient way to study this equilibrium. nih.gov

Reaction Intermediates and Transition States Analysis

The analysis of reaction intermediates and transition states provides deeper insight into the formation and reactivity of this compound.

Tautomerism Transition State: The interconversion between the this compound (the "ring" form) and 2-azido-4,6-dimethylpyrimidine (the "chain" form) proceeds through a high-energy transition state. This process involves the cleavage of the N1-N2 bond of the tetrazole ring. Computational studies, such as those using Density Functional Theory (DFT), are often employed to model this transition state and calculate the energy barrier for the ring-opening process. researchgate.net These theoretical calculations help to understand the kinetics of the tautomerization and predict how different substituents or solvent environments will influence the position of the equilibrium. The ability of the tetrazole form to react via the azide tautomer, for example in 1,3-dipolar cycloadditions, confirms that an azide intermediate is formed in solution, even if the equilibrium favors the cyclic tetrazole form. beilstein-archives.org

Advanced Spectroscopic and Structural Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic and structural characterization of the compound This compound is not available in published resources.

The user's request for an article with a detailed outline requires specific data points from various analytical techniques, including:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy

Two-Dimensional NMR Techniques (COSY, NOESY)

Variable Temperature NMR Studies

X-ray Crystallography

Extensive searches have yielded information on related but structurally distinct compounds, such as various substituted tetrazolo[1,5-a]pyrimidines, 5,7-dimethyl(1,2,4)triazolo(1,5-a)pyrimidine, and 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396). However, the spectroscopic and crystallographic data for these related molecules cannot be used to accurately describe this compound, as minor changes in molecular structure can lead to significant differences in spectral and structural properties.

Without access to peer-reviewed studies or database entries containing the necessary experimental data for the exact target compound, it is not possible to generate a scientifically accurate and informative article that adheres to the specific requirements of the provided outline. The creation of such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Therefore, the requested article focusing on the advanced spectroscopic and structural characterization of this compound cannot be provided at this time.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Determination

Intermolecular Interactions and Crystal Packing

While a specific crystal structure for 5,7-Dimethyltetrazolo[1,5-a]pyrimidine is not publicly documented, analysis of closely related pyrazolo[1,5-a]pyrimidine (B1248293) and tetrazolo[1,5-a]pyrimidine (B1219648) derivatives provides significant insight into the expected intermolecular forces and crystal packing arrangement. The planar nature of the fused heterocyclic ring system is a dominant feature that heavily influences solid-state organization.

The primary intermolecular forces anticipated to govern the crystal packing of this compound include weak C—H···N hydrogen bonds and π–π stacking interactions. In analogous pyrazolo[1,5-a]pyrimidine structures, weak hydrogen bonds between a carbon-bound hydrogen and a nitrogen atom of the pyrimidine (B1678525) ring on an adjacent molecule are observed, often linking molecules into dimeric or chain-like motifs. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural features.

The primary regions of interest in the spectrum would include the C-H stretching vibrations from the aromatic ring and the methyl groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups are expected in the 2950-2850 cm⁻¹ region. The fused heterocyclic core, containing various C=N, C=C, and N=N bonds, would give rise to a complex series of stretching vibrations in the fingerprint region, typically between 1650 cm⁻¹ and 1400 cm⁻¹. Vibrations specifically attributable to the tetrazole ring, including N=N stretching, are also expected in this region. Bending vibrations for C-H bonds would be observed at lower wavenumbers.

Table 1: Expected Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Bond Vibration Type
3100 - 3000 C-H Aromatic Stretch
2950 - 2850 C-H Aliphatic (Methyl) Stretch
1650 - 1500 C=N, C=C Ring Stretching
1500 - 1400 N=N Ring (Tetrazole) Stretching
1470 - 1430 C-H Methyl Bending

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information regarding a molecule's mass and its fragmentation patterns under ionization, allowing for confirmation of the molecular formula and elucidation of its structural components. The molecular formula for this compound is C₇H₈N₅, corresponding to a monoisotopic mass of approximately 162.08 Da.

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) peak at an m/z ratio of 162. A key and highly characteristic fragmentation pathway for tetrazole-containing compounds is the facile elimination of a neutral molecule of nitrogen (N₂), which has a mass of 28 Da. nih.gov This initial fragmentation step is anticipated to be a dominant process, leading to a prominent fragment ion at m/z 134.

This resulting radical cation at m/z 134, corresponding to a dimethyl-azido-pyrimidine structure, would likely undergo further fragmentation. Subsequent losses could include a molecule of hydrogen cyanide (HCN, 27 Da) from the pyrimidine ring, a common fragmentation for nitrogen heterocycles, leading to a fragment at m/z 107. Alternatively, the loss of a methyl radical (•CH₃, 15 Da) could occur, producing an ion at m/z 119. These pathways represent the most plausible fragmentation routes based on the known behavior of related heterocyclic systems. nih.govsapub.org

Table 2: Proposed Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Formula Identity/Proposed Loss
162 [C₇H₈N₅]⁺• Molecular Ion (M⁺•)
134 [C₇H₈N₃]⁺• [M - N₂]⁺•
119 [C₆H₅N₃]⁺• [M - N₂ - CH₃]⁺•

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecules of this size. It is extensively used to predict a wide range of properties for heterocyclic compounds. For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been successfully used to investigate the properties of other 4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives. yyu.edu.tr

DFT calculations are routinely employed to determine the equilibrium geometry of molecules. For 5,7-Dimethyltetrazolo[1,5-a]pyrimidine, a geometry optimization would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The fused ring system is expected to be largely planar. The resulting optimized structure provides the foundation for calculating various electronic properties.

The electronic structure can be elucidated by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical stability.

Table 1: Illustrative Predicted Geometrical Parameters for this compound from DFT Calculations Note: This table is illustrative, representing typical data obtained from DFT calculations for this class of compounds.

ParameterPredicted Value
N1-N2 Bond Length~1.35 Å
N4-C9 Bond Length~1.32 Å
C5-C6 Bond Length~1.38 Å
C5-N(pyrimidine) Bond Angle~121°
N1-N2-N3 Angle~108°

A significant feature of the tetrazolo[1,5-a]pyrimidine (B1219648) system is its existence in equilibrium with an azido-pyrimidine isomer through ring-chain tautomerism. researchgate.net Specifically, this compound can potentially exist in equilibrium with 2-azido-4,6-dimethylpyrimidine.

DFT calculations are the ideal tool to investigate the thermodynamics of this tautomerism. By calculating the total electronic energies (and correcting for zero-point vibrational energy) of both tautomers, their relative stability can be determined. Theoretical studies on similar nitrogen-containing heterocycles have shown that DFT methods can reliably predict the most energetically favorable tautomer in the gas phase and in solution. mdpi.com Such an analysis for the 5,7-dimethyl derivative would clarify which form is predominant under various conditions, a critical factor for understanding its chemical behavior and reactivity.

While specific reaction pathway computations for this compound are not detailed in the available literature, DFT is the primary method for such investigations. It is known that this compound can be formed as a side-product in the three-component reaction of 5-aminotetrazole (B145819), an aldehyde, and acetylacetone (B45752). researchgate.net

Computational modeling of this reaction would involve mapping the potential energy surface. This process includes:

Locating Reactants, Intermediates, and Products: Optimizing the geometries of all species involved in the reaction.

Finding Transition States (TS): Identifying the saddle points on the potential energy surface that connect reactants to products. This is the highest energy point along the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the kinetic barrier of the reaction.

These computations provide a step-by-step molecular-level picture of the reaction mechanism, which is often difficult to determine purely through experimental means.

Quantum Chemical Calculations for Electronic Properties

Beyond DFT, other quantum chemical calculations can further probe the electronic properties of this compound. Time-Dependent DFT (TD-DFT) is a common method for predicting electronic excitation energies, which correspond to UV-Visible absorption spectra. These calculations can help understand how the electronic structure influences the molecule's interaction with light.

Other calculated electronic properties include the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. The dipole moment and polarizability, which describe the molecule's response to an external electric field, can also be accurately computed.

Table 2: Illustrative Predicted Electronic Properties for this compound Note: This table is illustrative, representing typical data obtained from quantum chemical calculations.

PropertyPredicted Value
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap4.5 to 5.5 eV
Dipole Moment3.0 to 4.0 Debye
First Excitation Energy (TD-DFT)~250-280 nm

Molecular Modeling and Simulation Approaches

For the aromatic this compound, the fused heterocyclic core is rigid and planar. Therefore, its conformational flexibility is minimal and primarily limited to the rotation of the two methyl groups around their respective C-C single bonds. The energy barrier for this rotation is typically very low, allowing for free rotation at room temperature.

However, if the pyrimidine (B1678525) ring is reduced to a dihydro- or tetrahydro-tetrazolo[1,5-a]pyrimidine, the conformational landscape becomes significantly more complex. In such a saturated system, the pyrimidine ring would adopt non-planar conformations (such as a boat or chair-like form), and the two methyl groups could exist in syn (cis) or anti (trans) relationships. Computational studies on the analogous 5,7-dimethylpyrazolo[1,5-a]pyrimidine (B1360396) system have shown that its reduced forms can exist as conformationally distinct and stable isomers. mdpi.com A similar analysis for a reduced this compound would involve systematically searching the conformational space to identify low-energy conformers and the energy barriers between them.

Q & A

Q. What are the common synthetic routes for 5,7-Dimethyltetrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized to minimize by-products?

The compound is synthesized via a three-component reaction of 5-aminotetrazole, acetylacetone, and aromatic aldehydes under solvent-free conditions at 150–160°C. A key challenge is the formation of side products like (E)-5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidines. Optimization involves adjusting stoichiometry (equimolar ratios of reactants), temperature control, and reaction time to favor the desired product. By-product ratios can be monitored via ¹H NMR to refine conditions .

Q. What spectroscopic and analytical methods are employed to confirm the structural integrity of this compound?

Standard characterization includes:

  • IR spectroscopy to identify functional groups (e.g., C=C, C=N).
  • ¹H/¹³C NMR to resolve methyl groups (δ ~2.5 ppm for CH₃) and aromatic protons.
  • Mass spectrometry (e.g., [M–H]⁻ fragmentation patterns).
  • Elemental analysis to validate C, H, and N content (e.g., calculated: C 48.25%, H 4.71%, N 46.89%) .

Advanced Research Questions

Q. How can researchers investigate the tautomeric equilibrium of this compound using low-temperature NMR studies?

The compound coexists with its 2-azidopyrimidine tautomer due to dynamic equilibrium. Low-temperature NMR (e.g., at –40°C) can "freeze" tautomeric forms, allowing distinct signals for each species. Integration of peak areas quantifies equilibrium constants. Computational modeling (DFT) further validates observed shifts .

Q. What strategies are effective in resolving contradictions in reaction product data when unexpected by-products are formed during synthesis?

Contradictions arise from competing pathways (e.g., vinyl derivatives vs. dimethyltetrazolopyrimidine). Strategies include:

  • Chromatographic separation (e.g., column chromatography) to isolate products.
  • Kinetic studies to identify rate-determining steps.
  • Mechanistic probes like isotopic labeling (e.g., ¹⁵N-5-aminotetrazole) to trace reaction pathways .

Q. What methodologies are used to design and characterize metal complexes involving this compound ligands?

The ligand (dmtp) forms complexes with Zn(II), Cd(II), and Hg(II) via nitrogen donor atoms. Key steps:

  • Synthesis : React dmtp with metal halides (e.g., ZnBr₂) in polar solvents (e.g., ethanol).
  • Structural analysis : Single-crystal X-ray diffraction confirms distorted tetrahedral geometries.
  • Spectroscopy : UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior) provide electronic insights .

Q. How to evaluate the pharmacological potential of this compound derivatives in animal models while avoiding CNS depressant interactions?

Preclinical testing involves:

  • Behavioral assays : Elevated plus-maze (anxiolytic activity) and forced swim tests (antidepressant effects).
  • Drug interaction studies : Co-administration with ethanol/barbiturates to assess CNS potentiation (e.g., motor coordination tests).
  • Toxicity profiling : Acute toxicity (LD₅₀) and therapeutic index calculations .

Methodological Tables

Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal ConditionImpact on By-Product Ratio
Temperature150–160°CHigher temps favor desired product
SolventSolvent-freeReduces side reactions
Reaction Time6–8 hoursProlonged time increases yield

Table 2: Pharmacological Evaluation Metrics for In Vivo Studies

AssayModel SystemEndpoint Measurement
Anxiolytic ActivityRat (muricide)Latency to attack
CNS PotentiationMouse (ethanol)Loss of righting reflex
Acute ToxicityMouse (LD₅₀)Mortality rate at 24 hours

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